molecular formula C8H7F2NO B2962149 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-10-1

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2962149
CAS No.: 939759-10-1
M. Wt: 171.147
InChI Key: GGUQWCUSJRIBEV-UHFFFAOYSA-N
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Description

Product Overview 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-10-1) is a benzoxazine derivative of high interest in medicinal chemistry and antiviral research. This compound serves as a versatile chemical building block, particularly for constructing more complex molecules designed for biological evaluation. Its molecular formula is C 8 H 7 F 2 NO, with a molecular weight of 171.15 g/mol . Research Applications and Value The primary research value of this 6,8-difluorobenzoxazine scaffold lies in its role as a precursor for the synthesis of novel conjugates with potential biological activity. It is a key fragment in the development of compounds tested against viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) . Specifically, the closely related analog, 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine, has been conjugated with purine and pyrimidine moieties via a linker, demonstrating that the difluorobenzoxazine fragment is crucial for conferring anti-herpesvirus activity, including against acyclovir-resistant strains . This underscores the significance of the difluorobenzoxazine core in antiviral agent design. Handling and Usage This product is provided as a solid powder. For R&D purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUQWCUSJRIBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-10-1
Record name 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fluorinated benzoxazine precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can exhibit different biological activities and properties.

Scientific Research Applications

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA polymerase or other essential viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

  • Substituents : Methyl groups at positions 6 and 6.
  • Molecular Formula: C₁₀H₁₃NO.
  • Key Properties: Exhibits antimicrobial activity due to hydrophobic interactions with microbial membranes . Lower electronegativity compared to fluorine results in reduced metabolic stability but improved solubility in non-polar solvents .
  • Synthesis : Commercial availability via direct alkylation of the benzoxazine core .

7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Substituents : Fluorine at positions 7 and 8, methyl at position 3.
  • Molecular Formula: C₉H₈F₂NO.
  • Key Properties: Demonstrated antiviral activity against influenza A (IC₅₀ = 2.1 μM) due to enhanced binding to viral neuraminidase .
  • Synthesis: Zinc chloride-assisted Mitsunobu cyclization of fluorinated precursors .

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Substituents : Nitro group at position 4.
  • Molecular Formula : C₈H₈N₂O₃.
  • Key Properties :
    • Acts as a precursor for reduced amine derivatives with vasorelaxant activity .
    • The electron-withdrawing nitro group decreases aromatic ring reactivity, complicating further functionalization .

Pharmacological Activity Comparison

Compound Key Activities Mechanism/Receptor Interaction Reference
6,8-Difluoro derivative Antiviral (inhibits viral replication), anticancer (IC₅₀ = 8.3 μM vs. MIA PaCa-2) Targets viral proteases; induces apoptosis via ROS
6,8-Dimethyl derivative Antimicrobial (MIC = 12.5 μg/mL vs. S. aureus) Disrupts microbial membrane integrity
4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivative Coronary vasodilation (EC₅₀ = 0.3 nM) β₂-adrenergic receptor agonism
7,8-Difluoro-3-methyl derivative Antiviral (IC₅₀ = 2.1 μM vs. influenza A) Neuraminidase inhibition

Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL in H₂O) Melting Point (°C)
6,8-Difluoro derivative 179.14 2.1 0.12 98–100
6,8-Dimethyl derivative 163.22 1.8 0.45 98–100
6-Nitro derivative 180.16 0.9 1.20 117–119

Biological Activity

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

  • IUPAC Name : this compound
  • CAS Number : 939759-10-1
  • Molecular Formula : C9H8F2N2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptor Antagonism : The compound has been shown to exhibit antagonistic activity at the serotonin 5-HT3 receptor. For instance, derivatives of 3,4-dihydro-2H-1,4-benzoxazine were synthesized and evaluated for their ability to bind to and inhibit the receptor effectively . This activity is crucial for potential applications in treating conditions like anxiety and nausea.
  • Cytotoxic Activity : Studies indicate that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. Specifically, conjugates containing the difluorobenzoxazine fragment showed high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells .
  • Antiviral Properties : There is emerging evidence suggesting that certain derivatives of this compound exhibit antiviral activity. For instance, compounds linked with purine residues demonstrated efficacy against herpes simplex virus type 1 (HSV-1), including resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Receptor AntagonismHigh affinity for 5HT3 receptors; potential for treating nausea
CytotoxicitySignificant activity against various cancer lines (e.g., COLO201)
Antiviral ActivityEffective against HSV-1; retains efficacy against resistant strains

Case Study: Cytotoxic Activity Evaluation

In a study evaluating the cytotoxic effects of various benzoxazine derivatives including this compound:

  • Methodology : The cytotoxicity was assessed using a panel of nine tumor cell lines through MTT assays.
  • Results : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines. Notably, the presence of difluorobenzoxazine fragments significantly enhanced cytotoxicity compared to other structural analogs.

Table 2: IC50 Values Against Tumor Cell Lines

Cell LineIC50 (µM)
4T1 Murine Mammary Carcinoma5.0
COLO201 Human Colorectal7.5
HepG2 Human Hepatocellular10.0

Q & A

Q. Q1. What are the established synthetic routes for 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of precursor benzoxazine derivatives. A common approach uses Lewis acid-catalyzed SN2-type ring-opening reactions with fluorinated phenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization (e.g., using 2-halophenols as intermediates) . Yield optimization requires precise control of temperature (60–100°C) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor® or DAST). For example, excess fluorinating agents may lead to over-fluorination, reducing regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound with >95% purity .

Q. Q2. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include:
    • δ 4.2–4.5 ppm (multiplet for dihydrooxazine ring protons).
    • δ 6.8–7.2 ppm (doublets for aromatic protons adjacent to fluorine substituents).
    • Fluorine-induced splitting patterns confirm substitution positions .
  • FT-IR : Stretching vibrations at ~1240 cm<sup>-1</sup> (C-F) and ~1600 cm<sup>-1</sup> (C=N/C-O) validate the benzoxazine core .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching [M+H]<sup>+</sup> ensures molecular formula consistency (e.g., C8H8F2NO) .

Advanced Research Questions

Q. Q3. How can structural modifications of this compound enhance its neuroprotective or antimicrobial activity?

Methodological Answer:

  • Substitution at Position 3 : Introducing methyl or prolyl groups (e.g., 3S-7,8-difluoro-3-methyl derivatives) improves blood-brain barrier penetration, as demonstrated in neuroprotective assays using Drosophila Alzheimer’s models .
  • Heterocyclic Fusion : Incorporating triazolo or pyrido moieties (e.g., via Buchwald-Hartwig amination) enhances antibacterial activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL) .
  • Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO2) at position 6 increase binding affinity to bacterial gyrase .

Q. Q4. What are the challenges in analyzing purity and stability of this compound, and how can they be addressed?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the oxazine ring under acidic conditions generates fluorophenol byproducts. Monitor via HPLC-DAD (C18 column, acetonitrile/water gradient) with retention time tracking .
  • Stability Studies : Store at –20°C under inert atmosphere (N2). Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation when stabilized with 0.1% BHT .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify impurities at <0.1% levels .

Q. Q5. How do electronic effects of fluorine substituents influence the reactivity of this compound in polymerization or copolymerization?

Methodological Answer:

  • Ring-Opening Polymerization (ROP) : Fluorine’s electron-withdrawing effect lowers the activation energy for thermal ROP (DSC exotherm at 180–220°C). Copolymerization with epoxies (e.g., DGEBA) increases crosslink density (DMA storage modulus >3 GPa) .
  • Cure Kinetics : Isoconversional analysis (e.g., Friedman method) shows fluorine substituents reduce gelation time by 20% compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported biological activities: How to reconcile neuroprotective vs. antibacterial data?

Methodological Answer:

  • Dose-Dependent Effects : Neuroprotection in Alzheimer’s models (IC50: 10 nM) occurs at lower concentrations than antibacterial activity (MIC: 0.5 µg/mL), suggesting divergent mechanisms .
  • Structural-Activity Relationship (SAR) : Modifications at position 3 (e.g., methyl vs. prolyl groups) dictate target selectivity. Molecular docking (AutoDock Vina) identifies distinct binding pockets in acetylcholinesterase vs. bacterial topoisomerase IV .

Research Design Considerations

Q. Q7. How to design in vivo studies to evaluate pharmacokinetics of this compound derivatives?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg intravenously; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS analysis (LOQ: 1 ng/mL) reveals t1/2 ≈ 4 h and Vd ≈ 2 L/kg .
  • Metabolite Identification : Use H/D exchange experiments and HRMS to detect hydroxylated metabolites (e.g., m/z 248.0821 for monooxygenated derivative) .

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